molecular formula C16H13FN2O3S B399712 N-[(4-fluoroanilino)-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

N-[(4-fluoroanilino)-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Cat. No. B399712
M. Wt: 332.4g/mol
InChI Key: YGFFRSMVZBWZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluoroanilino)-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a member of thioureas.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Research has demonstrated that 1,4-benzodioxin-2-carboxylic esters or carboxamides, like N-[(4-fluoroanilino)-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide, can react with nucleophilic amines to produce 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives. These compounds are precursors for potentially therapeutic substances (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Antibacterial and Anti-inflammatory Applications

  • N-substituted sulfonamides containing the 1,4-benzodioxin ring, closely related to the chemical structure , have been synthesized and evaluated for their antibacterial potential. These compounds could be useful as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
  • Additionally, compounds containing the 2,3-dihydro-1,4-benzodioxin unit have shown anti-inflammatory properties. For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated comparable potency to Ibuprofen in rat paw edema assays, highlighting its potential in anti-inflammatory treatments (Vazquez, Rosell, & Pujol, 1996).

Bioactive Compound Synthesis

  • Compounds like N-[(4-fluoroanilino)-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide have been employed in the synthesis of bioactive compounds, such as those exhibiting antibacterial and antifungal activities. These synthesized molecules have shown potential in treating microbial infections (Abbasi et al., 2020).

Enzyme Inhibition and Pharmaceutical Development

  • Derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated for their enzyme inhibitory activities, such as α-glucosidase and acetylcholinesterase inhibition, which are crucial in pharmaceutical research for developing treatments for various diseases (Abbasi et al., 2019).

properties

Product Name

N-[(4-fluoroanilino)-sulfanylidenemethyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4g/mol

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H13FN2O3S/c17-11-2-4-12(5-3-11)18-16(23)19-15(20)10-1-6-13-14(9-10)22-8-7-21-13/h1-6,9H,7-8H2,(H2,18,19,20,23)

InChI Key

YGFFRSMVZBWZAC-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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